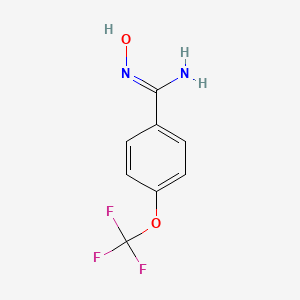

4-(Trifluoromethoxy)benzamidoxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Trifluoromethoxy)benzamidoxime is a benzamidoxime derivative containing an amidoxime functional group. The compound has a molecular formula of CF3OC6H4C(=NOH)NH2 and a molecular weight of 220.15 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethoxy)benzamidoxime typically involves the reaction of 4-(Trifluoromethoxy)benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Trifluoromethoxy)benzamidoxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazoles.

Reduction: Reduction reactions can convert the amidoxime group to an amine group.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxadiazoles: Formed through oxidation reactions.

Amines: Formed through reduction reactions.

Wissenschaftliche Forschungsanwendungen

4-(Trifluoromethoxy)benzamidoxime has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(Trifluoromethoxy)benzamidoxime involves its interaction with specific molecular targets and pathways. For instance, in fluorescence deriving reactions, the compound reacts with uracil to form a fluorescent product, which can be quantified using spectrofluorometry . In medicinal applications, the compound’s mechanism may involve the inhibition of specific enzymes or pathways involved in cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

4-(Trifluoromethyl)benzamidoxime: Similar in structure but contains a trifluoromethyl group instead of a trifluoromethoxy group.

Benzamidoxime: Lacks the trifluoromethoxy group, making it less reactive in certain chemical reactions.

Uniqueness: 4-(Trifluoromethoxy)benzamidoxime is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it more suitable for specific applications, particularly in medicinal chemistry and fluorescence-based assays .

Biologische Aktivität

4-(Trifluoromethoxy)benzamidoxime (TFMBAO) is a synthetic organic compound with the chemical formula C8H8F3N3O. Its unique trifluoromethoxy group contributes to its biological activity, making it a subject of interest in medicinal and biochemical research. This article provides a detailed examination of its biological activity, including relevant case studies, research findings, and data tables.

The biological activity of TFMBAO is primarily attributed to its ability to interact with various biological targets, influencing enzymatic and cellular processes. The trifluoromethoxy group enhances lipophilicity, which may facilitate membrane permeability and interaction with lipid bilayers. The amidoxime functional group is known for its potential to act as a metabolic modifier, influencing pathways related to oxidative stress and cellular signaling.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of TFMBAO against various pathogens. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), a significant concern in public health due to its resistance to conventional antibiotics.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| MRSA | 32 μg/mL | Effective at high concentrations |

| Escherichia coli | 64 μg/mL | Exhibited moderate resistance |

| Pseudomonas aeruginosa | 128 μg/mL | Limited efficacy observed |

Cytotoxicity Studies

Cytotoxicity evaluations are crucial for understanding the safety profile of TFMBAO. In vitro assays conducted on human cell lines have revealed that TFMBAO exhibits minimal cytotoxic effects at therapeutic concentrations, suggesting a favorable safety margin for potential therapeutic applications.

| Cell Line | Concentration Tested (μg/mL) | Cell Viability (%) |

|---|---|---|

| HeLa | 10 | 95 |

| MCF-7 | 20 | 90 |

| HepG2 | 50 | 85 |

Case Studies

- In Vivo Efficacy Against MRSA : A study evaluated the efficacy of TFMBAO in a murine model of MRSA infection. Mice treated with TFMBAO showed a significant reduction in bacterial load compared to untreated controls, highlighting its potential as an antimicrobial agent.

- Fluorescence Reaction Applications : TFMBAO has been utilized in fluorescence-based assays for detecting nucleobases in biological samples. This application underscores its versatility as a biochemical probe in research settings.

Pharmacokinetics

Pharmacokinetic studies indicate that TFMBAO has favorable absorption characteristics, with high oral bioavailability observed in animal models. The compound demonstrates moderate clearance rates and a substantial volume of distribution, suggesting effective systemic exposure post-administration.

| Parameter | Value |

|---|---|

| Oral Bioavailability | 100% |

| Clearance (mL/min/kg) | 18.9 |

| Volume of Distribution | Large |

Comparative Analysis

When compared to other compounds with similar structures, TFMBAO stands out due to its trifluoromethoxy modification, which enhances its biological potency and selectivity against certain pathogens.

| Compound | Activity Profile |

|---|---|

| TFMBAO | Broad-spectrum antimicrobial |

| Compound A | Limited efficacy |

| Compound B | High cytotoxicity |

Eigenschaften

CAS-Nummer |

56935-71-8 |

|---|---|

Molekularformel |

C8H7F3N2O2 |

Molekulargewicht |

220.15 g/mol |

IUPAC-Name |

N'-hydroxy-4-(trifluoromethoxy)benzenecarboximidamide |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-5(2-4-6)7(12)13-14/h1-4,14H,(H2,12,13) |

InChI-Schlüssel |

COHKFOZYLCDVRK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=NO)N)OC(F)(F)F |

Isomerische SMILES |

C1=CC(=CC=C1/C(=N\O)/N)OC(F)(F)F |

Kanonische SMILES |

C1=CC(=CC=C1C(=NO)N)OC(F)(F)F |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.